molecular formula C16H12ClNO2 B3033943 3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile CAS No. 127389-40-6

3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile

Cat. No.: B3033943
CAS No.: 127389-40-6
M. Wt: 285.72 g/mol
InChI Key: BUPGHPJNKYLPDQ-UHFFFAOYSA-N
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Description

3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile is a synthetic organic compound with the molecular formula C16H12ClNO2.

Preparation Methods

The synthesis of 3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile typically involves the reaction of 4-chloro-2-methylphenol with 3-bromobenzonitrile under basic conditions. The reaction is carried out using sodium hydride as a base and dimethylformamide as a solvent. The mixture is heated at 125°C for 24 hours under an argon atmosphere . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitrile groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include phenolic compounds, amines, and substituted derivatives.

Scientific Research Applications

3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile has several scientific research applications:

Comparison with Similar Compounds

3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[3-(4-chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-11-9-13(17)5-6-16(11)20-14-4-2-3-12(10-14)15(19)7-8-18/h2-6,9-10H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPGHPJNKYLPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=CC=CC(=C2)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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